Product packaging for methyl 4-methanesulfonyl-2-nitrobenzoate(Cat. No.:CAS No. 158581-07-8)

methyl 4-methanesulfonyl-2-nitrobenzoate

Cat. No.: B6613772
CAS No.: 158581-07-8
M. Wt: 259.24 g/mol
InChI Key: MMFJCNKKCLVQPG-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Benzoates in Contemporary Organic Synthesis

Functionalized benzoates, a class of compounds derived from benzoic acid, are of considerable importance in modern organic synthesis. ucla.edu Benzoate (B1203000) groups are frequently employed as protecting groups for alcohols, a crucial strategy in multi-step syntheses where specific functional groups must be shielded from reaction conditions while other parts of the molecule are modified. wikipedia.org This protection allows for greater chemoselectivity, preventing unwanted side reactions and enabling the construction of complex molecular architectures. wikipedia.org The stability of the benzoyl (Bz) group is well-established, particularly in applications like oligonucleotide synthesis where it protects amine functionalities in cytosine and adenine. wikipedia.org

Beyond their role as protecting groups, the diverse functionalities that can be incorporated into the benzoate ring system allow for a wide range of chemical transformations. These substituted benzoates serve as versatile building blocks. The nature and position of substituents on the benzene (B151609) ring, such as the nitro and methanesulfonyl groups in the title compound, profoundly influence the reactivity of the entire molecule, opening pathways for various synthetic applications. wikipedia.org For instance, the presence of electron-withdrawing groups can activate the aromatic ring or the ester functionality towards specific reactions. Researchers utilize these tailored benzoates in the synthesis of agrochemicals, pharmaceuticals, and novel materials. nih.govacs.org The development of catalytic methods, often involving transition metals like palladium and copper, has further expanded the utility of functionalized benzoates in creating complex heterocyclic structures such as benzofurans. nih.gov

Historical Overview of Chemical Investigations Pertaining to Methyl 4-methanesulfonyl-2-nitrobenzoate and its Analogues

The investigation of this compound is closely linked to the synthesis of its precursor, 2-nitro-4-(methylsulfonyl)benzoic acid. The synthesis and properties of the methyl ester were described in the literature as early as 1991. psu.edunih.gov The parent acid, 2-nitro-4-(methylsulfonyl)benzoic acid, is itself a subject of significant synthetic research, with numerous methods developed for its preparation. google.comgoogle.com

Historically, the synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid often involved the oxidation of 2-nitro-4-methylsulfonyltoluene. google.comchemicalbook.com Various oxidation methods have been explored, including the use of nitric acid with a vanadium pentoxide catalyst or oxidants like potassium permanganate (B83412) and sodium dichromate. google.comgoogle.com These methods, while effective, raised concerns regarding cost, safety, and the generation of hazardous waste, such as nitrogen oxides and heavy metal pollutants. google.comgoogle.com This has driven ongoing research into cleaner and more efficient synthetic routes. google.com

This compound gained further relevance as an intermediate in the production of the herbicide mesotrione. nih.gov It is also recognized as an environmental transformation product of mesotrione. nih.gov The esterification of 2-nitro-4-(methylsulfonyl)benzoic acid to yield this compound is a direct and efficient reaction, typically achieved by treating the acid with methanol (B129727) in the presence of an agent like thionyl chloride under mild conditions. psu.edunih.govnih.gov

Scope of Research Directions and Methodological Approaches in Studies of this compound

Research on this compound primarily encompasses its synthesis, structural elucidation, and its application as a synthetic intermediate.

Synthesis Methodologies: The principal method for preparing the title compound is the esterification of 2-nitro-4-(methylsulfonyl)benzoic acid. A common procedure involves reacting the carboxylic acid with methanol and thionyl chloride. psu.edunih.govnih.gov

The synthesis of the precursor acid, 2-nitro-4-(methylsulfonyl)benzoic acid, has been a major focus of methodological development. Key approaches include:

Oxidation of 2-nitro-4-methylsulfonyltoluene: This is a widely explored route. One method involves using nitric acid as the oxidant in a sulfuric acid medium with a vanadium pentoxide catalyst and introducing oxygen during the reaction. google.comchemicalbook.com This process can achieve high yields but produces toxic nitrogen oxide gases. google.com

Alternative Oxidation Systems: To circumvent the issues with traditional oxidants, other systems have been investigated. These include oxidation with sodium sulfite (B76179) and sodium bicarbonate followed by reaction with the sodium salt of chloroacetic acid, and methods using potassium permanganate or sodium dichromate, though these present challenges with waste disposal. google.comprepchem.com

Structural Analysis: The molecular and crystal structure of this compound has been determined using single-crystal X-ray diffraction. psu.edunih.govresearchgate.net These studies reveal critical structural parameters, such as bond lengths and angles. Key findings show that the nitro group and the carboxylate group are twisted out of the plane of the benzene ring at dihedral angles of 21.33° and 72.09°, respectively. psu.edunih.gov The crystal structure is stabilized by weak intermolecular C—H⋯O interactions. nih.gov

Applications in Synthesis: The primary research application of this compound is its role as a key precursor for the synthesis of mesotrione, a significant commercial herbicide. nih.gov This application drives the need for efficient and cost-effective production methods for the compound.

Compound Data

Below are tables detailing the properties of this compound and its precursor acid.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₉H₉NO₆S psu.edunih.gov
Molecular Weight 259.23 g/mol psu.edunih.gov
Appearance Crystals obtained from ethanol (B145695) nih.gov
Crystal System Monoclinic psu.edunih.gov
Space Group P2₁/c psu.edu

Table 2: Crystal Structure Data for this compound

Parameter Value Reference
a 9.0108 (12) Å nih.gov
b 8.7671 (11) Å nih.gov
c 14.4761 (19) Å nih.gov
β 98.955 (2)° nih.gov
Volume 1129.7 (3) ų nih.gov
Z 4 nih.gov

Data obtained at a temperature of 273 K. psu.edunih.gov

Table 3: Properties of 2-Nitro-4-(methylsulfonyl)benzoic Acid

Property Value Reference
CAS Number 110964-79-9 chemicalbook.comnih.govchemicalbook.com
Molecular Formula C₈H₇NO₆S chemicalbook.comnih.govchemicalbook.com
Molecular Weight 245.21 g/mol chemicalbook.comnih.govchemicalbook.com
Appearance Pale yellow solid prepchem.com
Melting Point 211-212 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO6S B6613772 methyl 4-methanesulfonyl-2-nitrobenzoate CAS No. 158581-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylsulfonyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-16-9(11)7-4-3-6(17(2,14)15)5-8(7)10(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFJCNKKCLVQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Methanesulfonyl 2 Nitrobenzoate

Established Synthesis Strategies for Methyl 4-methanesulfonyl-2-nitrobenzoate

Traditional approaches to the synthesis of this compound typically involve multistep reaction sequences starting from readily available precursors. These methods prioritize reliability and yield, often employing well-understood chemical transformations.

Multistep Preparation Routes from Readily Available Precursors

The most common and well-documented route to this compound involves the esterification of its corresponding carboxylic acid, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA). The synthesis of NMSBA itself is a critical multistep process.

One established pathway begins with p-toluenesulfonyl chloride, which undergoes methylation, halogenation, nitration, and finally oxidation to yield NMSBA. google.com A more direct precursor is 2-nitro-4-methylsulfonyltoluene, which can be oxidized to NMSBA using various methods. For instance, oxidation with nitric acid in the presence of a vanadium pentoxide catalyst is a frequently cited industrial method. chemicalbook.comgoogle.com Another approach involves the use of hydrogen peroxide as the oxidant in a sulfuric acid medium, catalyzed by a copper(II) oxide/aluminum oxide (CuO/Al2O3) system. asianpubs.orggoogle.com

Once NMSBA is obtained, the final step is its esterification to yield this compound. A standard laboratory procedure for this transformation involves reacting NMSBA with methanol (B129727) in the presence of thionyl chloride under mild conditions. nih.govnih.gov This reaction proceeds through the formation of an acyl chloride intermediate, which then readily reacts with methanol to form the desired ester. An 80% yield has been reported for this esterification step. nih.gov

A detailed experimental procedure for the esterification of NMSBA is as follows: Thionyl chloride (250 mmol) is added to a solution of 4-methylsulfonyl-2-nitro-benzoic acid (50 mmol) in anhydrous toluene (B28343) (250 ml). After stirring the reaction mixture for 10 hours at room temperature, the solvent is removed, and methanol (100 ml) is added. The reaction mixture is further stirred for 3 hours at 323 K. The resulting oil is washed with water (100 ml). After separation from the water phase, the product is concentrated under reduced pressure, and the residue is recrystallized from methanol. nih.gov

The following table summarizes a common multistep synthesis route for 2-nitro-4-methylsulfonylbenzoic acid, the direct precursor to the target ester.

Table 1: Multistep Synthesis of 2-nitro-4-methylsulfonylbenzoic acid from 2-nitro-4-methylsulfonyltoluene

Step Reactant Reagents and Conditions Product Yield Reference
1 2-nitro-4-methylsulfonyltoluene 70% H₂SO₄, V₂O₅, 68% HNO₃, O₂, 140-150°C 2-nitro-4-methylsulfonylbenzoic acid 98.0% chemicalbook.comgoogle.com
2 2-nitro-4-methylsulfonyltoluene 98% H₂SO₄, CuO/Al₂O₃, 45% H₂O₂, 60-75°C 2-nitro-4-methylsulfonylbenzoic acid 78.3% asianpubs.orggoogle.comresearchgate.net

Strategic Functional Group Interconversions in the Synthesis of this compound

The synthesis of this compound is an excellent example of strategic functional group interconversions (FGI). ic.ac.uk FGI refers to the transformation of one functional group into another, a fundamental concept in organic synthesis. fiveable.me

Key functional group interconversions in the established synthetic routes include:

Oxidation of a Methyl Group: The conversion of the methyl group in 2-nitro-4-methylsulfonyltoluene to a carboxylic acid is a critical oxidation reaction. This transformation is typically achieved using strong oxidizing agents like nitric acid or hydrogen peroxide under harsh conditions. chemicalbook.comasianpubs.org This step is crucial for introducing the carboxyl functionality necessary for the final esterification.

Nitration of an Aromatic Ring: The introduction of the nitro group at the 2-position of the benzene (B151609) ring is achieved through electrophilic aromatic substitution. slideshare.net This is a standard nitration reaction, often using a mixture of nitric acid and sulfuric acid. google.com The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group to the desired position.

Esterification of a Carboxylic Acid: The final step of converting 2-nitro-4-methylsulfonylbenzoic acid to its methyl ester is a classic esterification reaction. The use of thionyl chloride to form an acyl chloride intermediate, which is more reactive towards nucleophilic attack by methanol, is a common and effective strategy. nih.govnih.gov This two-step, one-pot procedure is a reliable method for achieving high yields of the desired ester. An alternative, direct esterification can be performed under acidic catalysis, for example, by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid, a method known as Fischer esterification. ub.edu

The following table details the key functional group interconversions in a representative synthesis pathway.

Table 2: Key Functional Group Interconversions

Transformation Starting Functional Group Reagents Resulting Functional Group Reference
Oxidation Methyl (-CH₃) HNO₃/V₂O₅ or H₂O₂/CuO/Al₂O₃ Carboxylic Acid (-COOH) chemicalbook.comasianpubs.org
Nitration Aromatic C-H HNO₃/H₂SO₄ Nitro (-NO₂) google.com
Esterification Carboxylic Acid (-COOH) Methanol, Thionyl Chloride Methyl Ester (-COOCH₃) nih.govnih.gov

Modern and Sustainable Synthetic Approaches to this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in the chemical industry. This has led to research into catalytic pathways, the application of green chemistry principles, and the use of continuous flow technologies for the synthesis of this compound and its precursors.

Catalytic Pathways in the Formation of this compound

The development of catalytic methods is a cornerstone of modern organic synthesis, aiming to reduce waste and improve efficiency. In the context of synthesizing this compound, catalytic approaches are primarily focused on the oxidation of 2-nitro-4-methylsulfonyltoluene to NMSBA.

As mentioned previously, transition metal oxides such as vanadium pentoxide (V₂O₅) and supported copper oxide (CuO/Al₂O₃) are used as catalysts for the oxidation of the methyl group. chemicalbook.comasianpubs.orggoogle.com These catalysts allow the use of oxidants like nitric acid or hydrogen peroxide under more controlled conditions, potentially reducing the formation of byproducts. For example, a method using a transition metal oxide catalyst with the introduction of oxygen during the reaction has been patented, aiming for a more efficient process. google.com

While the reported synthesis of the final ester often uses a stoichiometric amount of thionyl chloride, catalytic esterification methods are well-established in organic chemistry and represent a more sustainable alternative. Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid, is a prime example. chemicalbook.com Although not specifically detailed for NMSBA in the reviewed literature, this method is broadly applicable to a wide range of carboxylic acids. The use of solid acid catalysts, which can be easily recovered and reused, is another avenue for developing a greener esterification process.

Green Chemistry Principles Applied to the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound have been addressed with these principles in mind.

Use of Safer Chemicals and Processes: Research has been directed towards replacing harsh and hazardous reagents with safer alternatives. For example, the use of hydrogen peroxide as an oxidant, which produces water as its only byproduct, is a greener alternative to other oxidizing agents. asianpubs.orggoogle.com Additionally, developing processes with improved safety profiles, such as those that operate under milder conditions or avoid the use of highly toxic catalysts, is a key consideration. asianpubs.org

The following table highlights how green chemistry principles are being incorporated into the synthesis of the precursor, 2-nitro-4-methylsulfonylbenzoic acid.

Table 3: Application of Green Chemistry Principles in the Synthesis of 2-nitro-4-methylsulfonylbenzoic acid

Green Chemistry Principle Application in Synthesis Benefit Reference
Waste Prevention Recycling of unreacted 2-nitro-4-methylsulfonyltoluene Reduced raw material consumption asianpubs.org
Safer Chemicals Use of hydrogen peroxide as an oxidant Water is the only byproduct asianpubs.orggoogle.com
Energy Efficiency Shorter reaction times with optimized catalytic systems Reduced energy consumption google.com

Continuous Flow Synthesis Methodologies for this compound

Continuous flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of chemical compounds. beilstein-journals.org The use of microreactors or tubular reactors offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reactions. researchgate.net

While a specific continuous flow synthesis for this compound has not been extensively reported, the synthesis of its precursor, NMSBA, has been explored using this technology. A metal-free catalyzed aerobic oxidation of 2-nitro-4-methylsulfone toluene to NMSBA in a continuous-flow reactor has been reported, highlighting a move towards more modern and sustainable production methods. asianpubs.org

The nitration step in the synthesis of NMSBA is also a prime candidate for continuous flow processing. Nitration reactions are typically fast and highly exothermic, and performing them in a continuous flow system allows for superior temperature control, minimizing the formation of unwanted byproducts and improving the safety of the process. beilstein-journals.orgbeilstein-archives.org Given the industrial importance of this compound, the development of a fully continuous process for the synthesis of this compound is a logical and promising area for future research.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. Research into the esterification of 4-methanesulfonyl-2-nitrobenzoic acid has identified effective methodologies, with a particular focus on the use of thionyl chloride as a reagent to facilitate the reaction with methanol.

A well-documented method involves a two-step process that begins with the activation of the carboxylic acid. In this procedure, 4-methanesulfonyl-2-nitrobenzoic acid is first treated with thionyl chloride. This initial step is crucial as it converts the carboxylic acid into a more reactive acyl chloride intermediate. The subsequent introduction of methanol to this intermediate results in the formation of the desired methyl ester, this compound.

Detailed research findings have established a specific set of conditions under which this transformation can be carried out to achieve a high yield. The initial reaction with thionyl chloride is typically conducted in an anhydrous solvent, such as toluene, to prevent unwanted side reactions. This is followed by the removal of the solvent and the subsequent addition of methanol to complete the esterification.

The table below outlines the specific conditions for a reported successful synthesis:

ParameterCondition
Starting Material4-methanesulfonyl-2-nitrobenzoic acid
ReagentsThionyl chloride, Methanol
Solvent (Step 1)Anhydrous Toluene
Temperature (Step 1)Room Temperature
Reaction Time (Step 1)10 hours
Temperature (Step 2)323 K
Reaction Time (Step 2)3 hours
Reported Yield 80%

This data is based on a specific documented synthesis and may not represent the full scope of all possible optimization parameters.

The yield of 80% indicates that this method is highly effective. The "mild conditions" initially described for this reaction refer to the room temperature processing of the first step and the relatively moderate heating in the second step. nih.gov The 10-hour initial reaction time ensures the complete formation of the acyl chloride, while the subsequent 3-hour reaction with methanol at 323 K is sufficient for the esterification to proceed to a high degree of completion. While this specific protocol has been shown to be effective, broader studies detailing the optimization of various catalysts, a wider range of temperatures, or alternative solvents for this specific transformation are not extensively available in the public literature.

Chemical Reactivity and Mechanistic Pathways of Methyl 4 Methanesulfonyl 2 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 4-methanesulfonyl-2-nitrobenzoate

The presence of two potent electron-withdrawing groups, the nitro group at the 2-position and the methanesulfonyl group at the 4-position, renders the aromatic ring of this compound highly electron-deficient. This electronic characteristic makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com

In the context of SNAr reactions, a good leaving group is one that can depart with the electron pair from the C-X bond. For this compound, potential leaving groups are not immediately obvious as there are no halide substituents. However, under forcing conditions, it is conceivable that either the nitro group or the methanesulfonyl group could be displaced by a strong nucleophile. Generally, in activated aromatic systems, the relative leaving group ability can be influenced by the stability of the departing anion and the strength of the C-X bond. While halides are common leaving groups in SNAr reactions, other groups like the nitro group can also be displaced, especially when the aromatic ring is highly activated. libretexts.org

Regioselectivity in SNAr reactions is dictated by the positions of the electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, both the ortho-nitro group and the para-methanesulfonyl group activate the positions they are attached to (ipso-carbons) as well as the other positions on the ring. The most likely sites for nucleophilic attack are the carbons bearing the nitro and methanesulfonyl groups. The relative directing and activating effects of these two groups would determine the major product. The nitro group is a powerful activating group for SNAr, and its position ortho to the ester and para to the sulfonyl group significantly influences the electron density of the ring. libretexts.org

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound with a Generic Nucleophile (Nu-)
Position of AttackPredicted ProductRationale
C2 (bearing -NO2)Methyl 4-methanesulfonyl-2-nucleo-benzoateThe nitro group is a known leaving group in highly activated systems. The strong activation by the para-methanesulfonyl group would facilitate this displacement.
C4 (bearing -SO2CH3)Methyl 2-nitro-4-nucleo-benzoateThe sulfonyl group can also act as a leaving group, and its departure would be facilitated by the ortho-nitro group's activating effect.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a tetrahedral intermediate. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro and methanesulfonyl groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The rate-determining step is usually the formation of the Meisenheimer complex. The strong electron-withdrawing capacity of both the nitro and methanesulfonyl groups significantly lowers the activation energy for this step, thereby accelerating the reaction. masterorganicchemistry.com

Transformations Involving the Ester Moiety of this compound

The methyl ester group of the title compound can undergo typical ester transformations, although its reactivity may be influenced by the electronic effects of the ring substituents.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, base-catalyzed transesterification would involve the nucleophilic attack of an alkoxide on the ester carbonyl. The electron-withdrawing substituents on the aromatic ring are expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of this reaction compared to unsubstituted methyl benzoate (B1203000). brainly.comoieau.fr However, steric hindrance from the ortho-nitro group could play a counteracting role.

Table 2: Predicted Conditions for Transesterification of this compound
CatalystAlcohol (R'OH)Predicted ProductGeneral Conditions
Acid (e.g., H2SO4)Ethanol (B145695)Ethyl 4-methanesulfonyl-2-nitrobenzoateReflux in excess ethanol with a catalytic amount of acid. masterorganicchemistry.com
Base (e.g., NaOR')PropanolPropyl 4-methanesulfonyl-2-nitrobenzoateReaction with sodium propoxide in propanol. masterorganicchemistry.com

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-methanesulfonyl-2-nitrobenzoic acid, under either acidic or basic conditions. quora.com The presence of the electron-withdrawing nitro and methanesulfonyl groups is known to significantly increase the rate of alkaline hydrolysis of methyl benzoates. brainly.comoieau.frchegg.com This is because these groups make the carbonyl carbon more electrophilic and stabilize the negative charge in the transition state. brainly.com

Once formed, 4-methanesulfonyl-2-nitrobenzoic acid can be converted into a variety of other derivatives, such as acid chlorides (using thionyl chloride or oxalyl chloride), amides (by reaction with amines, often via the acid chloride), and other esters. The synthesis of this compound itself is achieved through the esterification of 4-methanesulfonyl-2-nitrobenzoic acid. nih.gov

Reactions of the Nitro Group within this compound

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. The choice of reducing agent is crucial to achieve selectivity and avoid the reduction of other functional groups present in the molecule. organic-chemistry.org

The reduction of the nitro group in this compound would yield methyl 2-amino-4-methanesulfonylbenzoate. This transformation is significant as it introduces a nucleophilic amino group while retaining the ester and sulfonyl functionalities. A variety of reagents can be employed for this purpose, with catalytic hydrogenation being a common method. The selection of the catalyst and reaction conditions is important to prevent side reactions, such as the reduction of the ester group. nih.govrsc.orgnih.gov

Table 3: Common Reagents for the Selective Reduction of Aromatic Nitro Groups
ReagentConditionsSelectivity Notes
H2, Pd/CMethanol (B129727) or Ethanol, room temperature and pressureGenerally effective, but can sometimes lead to reduction of other functional groups. organic-chemistry.org
SnCl2·2H2OEthanol, refluxA classic method for selective nitro group reduction in the presence of esters.
Fe, NH4ClEthanol/water, refluxA mild and often selective method.
Sodium Dithionite (Na2S2O4)Aqueous or biphasic systemsCan be selective for nitro group reduction.

The resulting aminobenzoate derivative is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Chemoselective Reduction Methodologies for Nitro to Amine Conversion

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. For a substrate like this compound, the challenge lies in achieving chemoselectivity, reducing the nitro group while preserving the ester and methanesulfonyl functionalities.

A variety of methodologies have been developed for the reduction of aromatic nitro compounds, many of which offer high degrees of chemoselectivity. researchgate.net The most common approaches involve catalytic hydrogenation or the use of stoichiometric metal reductants in acidic or neutral media.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. wikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of catalyst, solvent, and reaction conditions can be tuned to ensure the nitro group is selectively reduced. For instance, catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in place of H₂ gas, can also be a mild and effective option. researchgate.net

Metal-Mediated Reductions: Historically, the reduction of nitroarenes using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) has been a robust method. wikipedia.orglongdom.org Iron powder in acidic media is a particularly common and cost-effective choice. longdom.org Modern variations utilize iron in water, which acts as a mild and environmentally benign protocol. longdom.org Other reagents like sodium hydrosulfite or tin(II) chloride are also known to selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.org

The general mechanism for these reductions, particularly for metal-based systems, is believed to proceed through a direct pathway involving initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), which is then converted to the final amine product. researchgate.net An alternative indirect pathway involving condensation to form azoxy and azo intermediates is also possible but often less favored. researchgate.net

Table 1: Common Chemoselective Reduction Methods for Aromatic Nitro Compounds
Reagent/CatalystConditionsKey FeaturesReference
H₂, Pd/C or PtO₂H₂ gas, various solvents (e.g., ethanol, ethyl acetate)Highly efficient, clean reaction; catalyst can be recycled. wikipedia.org
Fe / HCl or CH₃COOHAqueous acid, heatCost-effective, widely used historically and industrially. wikipedia.orglongdom.org
SnCl₂ / HClConcentrated HCl, ethanolEffective for reducing nitro groups, even in complex molecules. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsMild conditions, often used for selective reductions. wikipedia.org
NaBH₄ with catalystRequires a catalyst (e.g., Cu, Ag nanoparticles) as NaBH₄ alone is often ineffective for nitroarenes.Can be highly selective depending on the catalytic system. nih.govmdpi.com

Exploration of Other Nitro-Group Specific Transformations

Beyond reduction to amines, the nitro group in aromatic systems is a versatile functional group capable of undergoing several other important transformations. Its strong electron-withdrawing nature through both inductive and resonance effects is key to its reactivity. nih.govnih.gov

Conversion to Other Functional Groups: The chemistry of the nitro group allows for its conversion into functionalities other than amines. For instance, partial reduction can yield nitroso or hydroxylamine compounds. wikipedia.orgnih.gov While the Nef reaction, which converts a primary or secondary nitroalkane to a ketone or aldehyde, is not directly applicable to nitroarenes, it highlights the diverse reactivity of the nitro functional group in different chemical environments. nih.gov The versatile reactivity of nitro-containing compounds makes them valuable building blocks in the synthesis of highly functionalized molecules. researchgate.net

Table 2: Selected Transformations of the Aromatic Nitro Group (Other than Reduction to Amine)
TransformationDescriptionReagents/ConditionsReference
Partial ReductionReduction to intermediate oxidation states like hydroxylamine or nitroso.Controlled conditions, e.g., Zn/NH₄Cl for hydroxylamines. wikipedia.org
Leaving Group in Cross-CouplingThe nitro group is displaced and replaced by various nucleophiles.Transition-metal catalysis (e.g., Palladium, Nickel). nih.gov
Activation for SNArStrongly activates the aromatic ring for nucleophilic attack, especially at ortho/para positions.Presence of a good leaving group and a strong nucleophile. nih.gov

Reactivity of the Methanesulfonyl Group in this compound

The methanesulfonyl (CH₃SO₂–) group is a key substituent that profoundly influences the electronic properties and reactivity of the aromatic ring.

Role as an Activating or Directing Group in Aromatic Systems

Like the nitro group, the methanesulfonyl group is a powerful electron-withdrawing substituent. youtube.com This is due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. Consequently, it strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). youtube.comlibretexts.org

In an EAS reaction, an electrophile is attracted to the electron-rich π-system of the benzene ring. masterorganicchemistry.com Deactivating groups, such as the methanesulfonyl and nitro groups, pull electron density out of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Regarding directing effects, both the nitro group and the methanesulfonyl group are meta-directors for EAS. nih.govyoutube.com They destabilize the formation of a positive charge (the sigma complex intermediate) at the ortho and para positions through resonance and inductive effects. youtube.com Therefore, if an EAS reaction were to occur on this compound, the incoming electrophile would be directed to the positions meta to both groups, which are positions 3 and 5 (with position 1 being the ester).

Conversely, and more significantly for this molecule, these strong electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNAr). nih.govnih.gov The methanesulfonyl group at the para position (C4) and the nitro group at the ortho position (C2) work synergistically to withdraw electron density, thereby stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This activation is crucial for reactions involving the displacement of a leaving group from the ring, should one be present.

Potential for Further Functionalization at the Sulfonyl Center

The sulfonyl group in an aryl sulfone (Ar-SO₂-R) is generally a robust and stable functional group, resistant to many common reaction conditions. wikipedia.org The carbon-sulfur bond is strong, and the sulfur atom is in its highest oxidation state (+6), making it relatively inert.

However, some transformations are possible:

Reduction: The sulfonyl group can be reduced to a sulfide (B99878) (Ar-S-R) using powerful reducing agents such as diisobutylaluminium hydride (DIBALH) or, in some cases, lithium aluminium hydride (LiAlH₄). wikipedia.org This is a harsh transformation and would likely also reduce the methyl ester group in the molecule.

Use as a Leaving Group: While sulfonate esters (like tosylates and mesylates) are excellent leaving groups, the sulfonyl group in a sulfone is not. However, in certain contexts, such as in the presence of strong bases, elimination reactions can occur. nih.gov

Modern Synthetic Methods: Recent advances in organic synthesis have opened up pathways for the functionalization of sulfones. These can include C-H functionalization of the aromatic ring directed by the sulfonyl group or transformations that use the sulfone as a handle to introduce other functionalities, often proceeding via an intermediate aryl sulfinate. nih.govacs.orgresearchgate.net For instance, methods have been developed to convert aryl sulfones into sulfonamides or sulfonyl fluorides. nih.gov These advanced methods provide potential, albeit non-trivial, routes for further modifying the methanesulfonyl moiety.

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 4 Methanesulfonyl 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural analysis of methyl 4-methanesulfonyl-2-nitrobenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of this compound

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and methanesulfonyl groups, as well as the ester functionality.

Proton (¹H) NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the protons on the benzene (B151609) ring. The proton positioned between the nitro and methanesulfonyl groups would be the most deshielded. The protons of the methyl groups in the ester and sulfonyl moieties will appear as sharp singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (position 3) 8.2 - 8.4 d
Aromatic H (position 5) 8.0 - 8.2 dd
Aromatic H (position 6) 7.8 - 8.0 d
Methoxy (B1213986) (-OCH₃) 3.9 - 4.1 s
Methanesulfonyl (-SO₂CH₃) 3.1 - 3.3 s

Note: Predicted values are based on the analysis of structurally similar compounds. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear at the most downfield position. The aromatic carbons will have chemical shifts influenced by the attached functional groups, with the carbons bearing the nitro and sulfonyl groups being significantly deshielded. The methyl carbons of the ester and sulfonyl groups will be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 164 - 166
Aromatic C (C-2, attached to NO₂) 148 - 150
Aromatic C (C-4, attached to SO₂CH₃) 142 - 144
Aromatic C (C-1) 133 - 135
Aromatic C (C-3) 130 - 132
Aromatic C (C-5) 128 - 130
Aromatic C (C-6) 124 - 126
Methoxy (-OCH₃) 52 - 54
Methanesulfonyl (-SO₂CH₃) 44 - 46

Note: Predicted values are based on the analysis of structurally similar compounds. rsc.orgchemicalbook.comchemicalbook.comrsc.org

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It allows for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, the signal for each aromatic proton would show a correlation to the signal of the carbon atom it is attached to. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for establishing the connectivity across quaternary carbons (non-protonated carbons) and functional groups. Key HMBC correlations for this compound would include:

Correlations from the methoxy protons to the carbonyl carbon.

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern.

Correlations from the methanesulfonyl protons to the aromatic carbon at position 4.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Characteristic Functional Group Frequencies of this compound

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the nitro, sulfonyl, and ester groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretching 1520 - 1560
Nitro (NO₂) Symmetric Stretching 1340 - 1370
Sulfonyl (SO₂) Asymmetric Stretching 1300 - 1350
Sulfonyl (SO₂) Symmetric Stretching 1140 - 1160
Carbonyl (C=O) Stretching 1720 - 1740
C-O (Ester) Stretching 1250 - 1300
Aromatic C=C Stretching 1450 - 1600
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methyl) Stretching 2850 - 3000

Note: Predicted values are based on the analysis of structurally similar compounds. acs.orgresearchgate.netnist.govnist.govresearchgate.netnist.govsciencing.comchemicalbook.comresearchgate.net

The presence of strong absorption bands for the nitro and sulfonyl groups are particularly diagnostic. acs.orgresearchgate.netresearchgate.net The carbonyl stretch of the ester group will also be a prominent feature. sciencing.com Raman spectroscopy would be expected to show strong signals for the symmetric vibrations of the nitro and sulfonyl groups, as well as the aromatic ring vibrations.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₉NO₆S), the calculated exact mass is 259.0150. nih.govresearchgate.net HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₉H₁₀NO₆S⁺ 260.0223
[M+Na]⁺ C₉H₉NNaO₆S⁺ 282.0043
[M-OCH₃]⁺ C₈H₆NO₅S⁺ 228.0012
[M-NO₂]⁺ C₉H₉O₄S⁺ 213.0216

Note: Predicted values are based on the elemental composition and analysis of fragmentation patterns of similar compounds. nih.govdocbrown.info

The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and potentially the entire ester or sulfonyl moieties, providing further structural confirmation.

Elucidation of Fragmentation Patterns and Structural Information

The structural analysis of this compound via mass spectrometry reveals distinct fragmentation pathways that are characteristic of its composite functional groups. While a directly published spectrum is not widely available, a predictive analysis based on the known behavior of nitroaromatics, aryl sulfones, and benzoate (B1203000) esters allows for a detailed elucidation of its likely fragmentation.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo several key fragmentation processes. The primary cleavages would likely involve the most labile bonds associated with the ester, nitro, and sulfonyl groups.

Key Predicted Fragmentation Pathways:

Loss of the Methoxy Group: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da) to form a stable acylium ion.

Loss of the Nitro Group: Aromatic nitro compounds characteristically eliminate the nitro group in two ways: loss of a nitro radical (•NO₂, 46 Da) or loss of nitric oxide (•NO, 30 Da) followed by a rearrangement.

Cleavage of the Sulfonyl Group: The C-S bond of the methanesulfonyl group is susceptible to cleavage, resulting in the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da). Rearrangements involving the sulfonyl group, such as the extrusion of sulfur dioxide (SO₂, 64 Da), are also plausible, as seen in related aryl sulfones.

These competing fragmentation pathways provide a molecular fingerprint, allowing for the confirmation of the compound's structure by identifying the mass-to-charge ratio (m/z) of the resulting fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Precursor IonFragmentation EventNeutral Lossm/z of Fragment IonProposed Fragment Structure
[M]⁺•Loss of Methoxy Radical•OCH₃2284-(Methylsulfonyl)-2-nitrobenzoyl cation
[M]⁺•Loss of Nitro Radical•NO₂213Methyl 4-(methylsulfonyl)benzoate radical cation
[M]⁺•Loss of Methylsulfonyl Radical•SO₂CH₃180Methyl 2-nitrobenzoate (B253500) radical cation
[M]⁺•Loss of Nitric Oxide•NO229[M-NO]⁺• ion

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the solid-state molecular structure of this compound. A study published in Acta Crystallographica Section E presents the definitive crystal structure of the compound, revealing key conformational details. miamioh.educdnsciencepub.comnih.gov

The analysis shows that the functional groups are not coplanar with the central benzene ring. miamioh.educdnsciencepub.comnih.gov The carboxylate group is significantly twisted from the plane of the benzene ring, with a dihedral angle measured at 72.09 (17)°. miamioh.educdnsciencepub.comnih.gov The nitro group is also out of plane, but to a lesser extent, with a dihedral angle of 21.33 (19)°. miamioh.educdnsciencepub.comnih.gov This twisting is a result of steric hindrance between the adjacent bulky substituents and electronic effects.

Analysis of Crystal Packing and Intermolecular Interactions in this compound

The arrangement of molecules within the crystal lattice is governed by a series of weak intermolecular interactions that create a stable, three-dimensional network. The crystal structure of this compound is primarily stabilized by weak C–H···O hydrogen bonds. miamioh.educdnsciencepub.comnih.gov

Table 2: Crystallographic and Intermolecular Interaction Data for this compound

ParameterValueSource
Chemical FormulaC₉H₉NO₆S miamioh.educdnsciencepub.comnih.gov
Crystal SystemMonoclinic cdnsciencepub.com
Space GroupP2₁/c cdnsciencepub.com
Dihedral Angle (Benzene Ring to Carboxylate Group)72.09 (17)° miamioh.educdnsciencepub.comnih.gov
Dihedral Angle (Benzene Ring to Nitro Group)21.33 (19)° miamioh.educdnsciencepub.comnih.gov
Dominant Intermolecular InteractionWeak bifurcated C–H···O hydrogen bonds miamioh.educdnsciencepub.comnih.gov

Strategic Utility of Methyl 4 Methanesulfonyl 2 Nitrobenzoate As a Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

A primary synthetic application of methyl 4-methanesulfonyl-2-nitrobenzoate involves its role as a starting material for various heterocyclic systems. The foundational step in many of these syntheses is the reduction of the 2-nitro group to a 2-amino group, yielding methyl 2-amino-4-methanesulfonylbenzoate. This anthranilate derivative serves as a key building block for constructing fused ring systems.

Formation of Substituted Indole (B1671886) Systems from this compound

While direct conversion of this compound to indoles is not prominently documented, its derivative, methyl 2-amino-4-methanesulfonylbenzoate, is a viable precursor for indole synthesis. Classical methods like the Fischer indole synthesis are not directly applicable; however, modern methods starting from 2-aminoaryl carbonyl compounds or their equivalents can be employed. For instance, a general and efficient pathway to substituted indoles involves the reaction of 2-aminobenzaldehydes with ethyl diazoacetate, which proceeds with high regiochemical control. organic-chemistry.orgnih.gov Another approach could involve the conversion of the 2-amino-4-methanesulfonylbenzoate into a 2-aminobenzylphosphonium salt, which can then react with aldehydes to form 2,3-disubstituted indoles. iastate.edu Furthermore, palladium-catalyzed tandem reactions of 2-(2-aminoaryl)acetonitriles with arylboronic acids provide a route to diverse indole skeletons. organic-chemistry.org

Table 1: Illustrative Analogs for Indole Synthesis from 2-Aminoaryl Precursors This table presents examples of indole syntheses from precursors analogous to derivatives of methyl 2-amino-4-methanesulfonylbenzoate to demonstrate the potential synthetic routes.

Starting Material (Analog) Reagent(s) Product Yield (%) Reference
2-Aminobenzaldehyde (B1207257) Ethyl diazoacetate, BF₃·OEt₂ 3-Ethoxycarbonylindole 77 organic-chemistry.orgnih.gov
(2-Aminobenzyl)triphenylphosphonium bromide Benzaldehyde 2-Phenylindole High iastate.edu
N-Tosyl-2-vinylaniline NIS 1-Tosyl-3-vinylindole 92 organic-chemistry.org
2-Ethynylaniline Cu(II), 1-ethylpiperidine, H₂O/MeOH 2-Substituted indole Good organic-chemistry.org

Routes to Quinoline (B57606) and Isoquinoline (B145761) Derivatives

Quinoline Derivatives: The synthesis of quinolines from methyl 2-amino-4-methanesulfonylbenzoate is highly plausible through established methodologies like the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. In this context, the methyl 2-amino-4-methanesulfonylbenzoate could potentially be converted to the corresponding 2-aminobenzaldehyde or 2-aminobenzoyl derivative, which would then undergo cyclization with a suitable ketone or ester to yield a substituted quinoline. Modified Friedländer syntheses using stable 2-aminobenzyl alcohols and ketones over catalysts have also been developed. researchgate.net

Isoquinoline Derivatives: The construction of the isoquinoline core from an anthranilate derivative like methyl 2-amino-4-methanesulfonylbenzoate is less direct than for quinolines. Classical isoquinoline syntheses such as the Bischler-Napieralski wikipedia.orgjk-sci.comorganic-chemistry.org and Pictet-Spengler wikipedia.orgnih.govnih.gov reactions typically start from β-phenylethylamines. Therefore, significant modification of the starting material would be required to create a suitable precursor for these pathways. Alternative, more modern methods, such as those involving the cyclization of 2-alkynylbenzaldehydes or intramolecular aza Wittig reactions, would similarly necessitate substantial prior functionalization of the initial benzene (B151609) ring. wikipedia.orgquimicaorganica.orgorganic-chemistry.orgnih.gov

Table 2: Representative Friedländer-type Syntheses for Quinolines This table shows examples of quinoline synthesis from 2-aminoaryl precursors, illustrating a potential route from derivatives of this compound.

2-Aminoaryl Precursor (Analog) Ketone/Methylene Component Catalyst/Conditions Product Class Yield (%) Reference
2-Aminobenzophenone Acetophenone MW, Acid catalyst 2,4-Diarylquinoline High lookchem.com
2-Aminobenzyl alcohol Aryl ketones Mg-Al hydrotalcite 2-Arylquinolines High researchgate.net
2-Aminobenzoate β-Substituted α,β-unsaturated ketones Copper catalyst 3-Carbonyl-2-substituted quinolin-4(1H)-ones Good acs.org

Applications in Benzofused Heterocycle Construction

The intermediate, methyl 2-amino-4-methanesulfonylbenzoate, is a suitable precursor for a variety of other benzofused heterocyclic systems beyond indoles and quinolines.

Benzimidazoles: Upon hydrolysis of the ester and subsequent decarboxylation to form 4-methanesulfonyl-1,2-phenylenediamine, this intermediate can react with a variety of one-carbon sources (such as aldehydes, carboxylic acids, or their derivatives) to form 2-substituted benzimidazoles. organic-chemistry.orgresearchgate.net One-pot procedures starting from 2-nitroanilines, involving reduction followed by cyclization with formic acid, are also well-established. organic-chemistry.org

Benzothiazoles: To construct a benzothiazole (B30560) ring, the 2-amino group would need to be accompanied by a 2-thiol group. A plausible, though multi-step, route would involve conversion of the 2-amino-4-methanesulfonylbenzoate to the corresponding 2-halo derivative via a Sandmeyer reaction, followed by introduction of a thiol. A more direct, albeit hypothetical, pathway would be the direct thiolation of the ring. Once the 2-aminothiophenol (B119425) derivative is obtained, condensation with aldehydes, acyl chlorides, or carboxylic acids readily yields the benzothiazole core. semanticscholar.orgnih.govorganic-chemistry.org

Table 3: Examples of Benzofused Heterocycle Synthesis from Analogous Anilines This table illustrates general methods for synthesizing benzimidazoles and benzothiazoles from precursors that could be derived from this compound.

Building Block in the Assembly of Polyaromatic and Biaryl Compounds

The synthesis of polyaromatic and biaryl compounds often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.gov While aryl halides are the conventional electrophiles, recent advancements have demonstrated that aryl sulfones can also serve as effective coupling partners. acs.orgchemrxiv.orgchemrxiv.orgacs.org This opens a direct pathway for utilizing this compound, or its derivatives, in biaryl synthesis without needing to convert the sulfonyl group into a halide.

The Suzuki-Miyaura coupling of aryl sulfones is typically catalyzed by palladium or nickel complexes and shows complementary reactivity to aryl halides and nitroarenes, enabling iterative cross-coupling strategies. nih.govacs.org This allows for the sequential and controlled construction of complex polyaromatic systems like terphenyls and quaterphenyls. chemrxiv.org The reaction of an aryl sulfone, such as a derivative of our title compound, with an arylboronic acid would proceed via oxidative addition of the catalyst into the carbon-sulfur bond. chemrxiv.org

Table 4: Examples of Suzuki-Miyaura Coupling with Aryl Sulfone Electrophiles This table provides examples of biaryl synthesis using various aryl sulfones as coupling partners, demonstrating the potential applicability for this compound.

Aryl Sulfone Electrophile Arylboronic Acid Catalyst/Ligand Product Yield (%) Reference
Trifluoromethyl phenyl sulfone 4-Methoxyphenylboronic acid Pd(acac)₂ / RuPhos 4-Methoxy-1,1'-biphenyl High chemrxiv.org
1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene 3-Nitrophenylboronic acid Pd(acac)₂ / RuPhos 2-Chloro-3,3'-dinitro-5-(trifluoromethylsulfonyl)-1,1'-biphenyl 91 chemrxiv.org
Diphenyl sulfone Phenylboroxine Ni(cod)₂ / cod 1,1'-Biphenyl 85 acs.org
Naphthyl methyl sulfone 4-Methoxyphenylboroxine Ni(cod)₂ / cod 1-(4-Methoxyphenyl)naphthalene 78 acs.org

Role in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity in a single step. The derivative methyl 2-amino-4-methanesulfonylbenzoate is a potential substrate for such reactions. For example, 2-aminobenzimidazoles, which can be synthesized from the title compound's derivatives, are known to participate in three-component reactions with arylglyoxals and 1,3-cyclohexanedione (B196179) to produce complex fused heterocyclic systems like benzimidazo[2,1-b]quinazolin-1(2H)-ones. frontiersin.orgscispace.com The use of various aminoazoles in MCRs to generate diverse molecular scaffolds is a well-established strategy in medicinal chemistry. nih.gov

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, could also be initiated from this compound. A cascade process could begin with the reduction of the nitro group, followed by an intramolecular cyclization triggered by one of the other functional groups or an external reagent. While specific cascade reactions involving this exact substrate are not widely reported, the strategic positioning of its functional groups makes it a candidate for the design of novel cascade sequences leading to complex molecular architectures.

Computational Chemistry and Theoretical Insights into Methyl 4 Methanesulfonyl 2 Nitrobenzoate

Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like methyl 4-methanesulfonyl-2-nitrobenzoate, DFT calculations would provide valuable insights into the distribution of electrons and the energies of the molecular orbitals. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the presence of strong electron-withdrawing groups, the nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups, is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The methoxycarbonyl group (-COOCH₃) is also electron-withdrawing. This extensive electron withdrawal from the aromatic ring would likely result in a relatively small HOMO-LUMO gap, suggesting a higher reactivity, particularly towards nucleophilic attack. Theoretical studies on other nitroaromatic compounds have shown that electron-withdrawing substituents tend to decrease the HOMO-LUMO energy gap. dtic.milresearchgate.net

Table 1: Predicted Frontier Orbital Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific computational data for this compound is not available in the reviewed literature.)

Parameter Predicted Value/Characteristic Implication
HOMO Energy Relatively Low Low tendency to donate electrons
LUMO Energy Very Low High tendency to accept electrons

An electrostatic potential map (ESP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) indicate electron-poor areas.

For this compound, the ESP map would be expected to show a significant accumulation of negative potential around the oxygen atoms of the nitro, sulfonyl, and carbonyl groups due to their high electronegativity. Conversely, the aromatic ring, being heavily substituted with electron-withdrawing groups, would exhibit a significant region of positive potential. This makes the aromatic ring highly susceptible to nucleophilic aromatic substitution reactions. nih.govnih.gov The hydrogen atoms of the methyl groups would also show a slight positive potential.

Reaction Mechanism Modeling and Transition State Computations

Computational modeling can be employed to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents on the aromatic ring.

Theoretical studies on similar nitroaromatic compounds indicate that the addition of a nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step in nucleophilic aromatic substitution. nih.govnih.gov Computational modeling of this process for this compound would involve mapping the potential energy surface for the approach of a nucleophile to the various positions on the ring. This would allow for the determination of the transition state structures and their corresponding activation energies, thereby predicting the most likely site of substitution. Given the strong activating effect of the nitro and sulfonyl groups, positions ortho and para to these groups are expected to be the most reactive.

Conformational Analysis and Intramolecular Interactions within this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the orientation of the methoxycarbonyl, nitro, and methanesulfonyl groups relative to the benzene (B151609) ring is of particular interest.

Experimental data from X-ray crystallography provides some insight into the solid-state conformation of this molecule. nih.govresearchgate.net The dihedral angle between the nitro group and the benzene ring has been reported as 21.33(19)°, and the dihedral angle between the carboxylate group and the benzene ring is 72.09(17)°. nih.govresearchgate.net The non-planar orientation of these groups with respect to the ring is likely a result of steric hindrance between the adjacent substituents.

Computational conformational analysis, for instance, by performing a potential energy scan around the rotatable bonds, could provide a more complete picture of the molecule's conformational landscape in the gas phase or in solution. These calculations would help to identify the most stable conformers and the energy barriers between them. Such studies would also reveal any significant intramolecular interactions, such as hydrogen bonding or steric clashes, that influence the preferred conformation.

Table 2: Experimentally Determined Dihedral Angles for this compound

Groups Dihedral Angle (°) Reference
Nitro group and Benzene ring 21.33 (19) nih.govresearchgate.net

Future Directions and Emerging Research Prospects for Methyl 4 Methanesulfonyl 2 Nitrobenzoate Research

Development of Stereoselective and Asymmetric Synthetic Transformations

The demand for enantiomerically pure compounds in various industries continues to drive research into stereoselective and asymmetric synthesis. While current methods for the synthesis of methyl 4-methanesulfonyl-2-nitrobenzoate and its immediate derivatives primarily focus on achiral transformations, the future lies in the development of synthetic routes that can introduce and control stereocenters. This is particularly relevant as its downstream products are often used to create complex molecules with specific spatial arrangements.

Future research will likely concentrate on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of reactions involving this compound or its precursors. For instance, the reduction of the nitro group to an amine is a common transformation. Developing asymmetric methods for this reduction or for subsequent reactions of the resulting amine could provide access to a wide array of chiral building blocks.

Table 1: Potential Areas for Stereoselective Synthesis

Reaction TypePotential Chiral ApproachDesired Outcome
Nitro Group ReductionChiral metal complexes (e.g., Rh, Ru, Ir) with chiral ligandsEnantiomerically enriched amines
C-H FunctionalizationChiral directing groups or catalystsAsymmetric installation of new functional groups
Cyclization ReactionsOrganocatalysts or chiral Lewis acidsFormation of chiral heterocyclic structures

Exploration of Novel Catalytic Systems for its Chemical Reactions

The primary documented reaction of this compound is the reduction of its nitro group to form methyl 2-amino-4-methanesulfonylbenzoate. This is often achieved using traditional methods such as palladium on carbon with hydrogen gas. While effective, these methods can have limitations in terms of catalyst reusability, reaction conditions, and substrate scope.

The future of catalysis for reactions involving this compound will focus on the exploration of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to precious metals. Furthermore, the development of photocatalytic and electrocatalytic methods could offer milder reaction conditions and unique reactivity patterns. These novel systems could lead to higher yields, reduced waste, and the ability to perform transformations that are not possible with conventional methods.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with automated platforms and high-throughput experimentation (HTE) is revolutionizing the way new molecules are discovered and optimized. For a versatile building block like this compound, these technologies offer the potential to rapidly explore a vast chemical space.

Automated synthesizers can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of a library of derivatives from this compound. When combined with HTE, where numerous reactions are run in parallel on a small scale, researchers can efficiently screen for optimal reaction conditions or identify new derivatives with desired properties. This approach will accelerate the discovery of new applications for this compound and its analogs.

Investigation of Applications in Advanced Materials Science as a Precursor for Functional Entities

While primarily used as a chemical intermediate, the structural features of this compound and its derivatives suggest potential applications in advanced materials science. The presence of an aromatic ring, a sulfonyl group, and a reactive nitro group (or its amine derivative) provides multiple points for modification and incorporation into larger functional systems.

Future research could explore the use of this compound as a precursor for:

Polymers with tailored properties: The difunctional nature of its amino derivative could be exploited in the synthesis of novel polyamides or polyimides. The sulfonyl group could enhance thermal stability or solubility.

Organic electronic materials: The electron-withdrawing nature of the sulfonyl and nitro groups could be utilized in the design of n-type organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional dyes and pigments: Modification of the aromatic ring system could lead to the development of new chromophores with specific absorption and emission properties.

Theoretical Design of Novel Derivatives with Tunable Reactivity Profiles

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. By using quantum mechanical calculations and other computational methods, it is possible to predict the electronic properties, reactivity, and spectral characteristics of molecules before they are synthesized in the lab.

For this compound, theoretical studies can be employed to:

Design novel derivatives: By computationally screening a virtual library of derivatives with different substituents, researchers can identify candidates with optimized properties for specific applications.

Tune reactivity: Theoretical calculations can provide insights into how modifications to the molecular structure will affect the reactivity of the functional groups, allowing for the rational design of more efficient synthetic routes.

Understand reaction mechanisms: Computational modeling can elucidate the detailed mechanisms of reactions involving this compound, aiding in the development of more effective catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 4-methanesulfonyl-2-nitrobenzoate?

  • Methodological Answer : Synthesis optimization requires factorial design experiments to evaluate variables such as reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a 2³ factorial design can systematically test interactions between variables to maximize yield while minimizing side reactions like over-nitration or ester hydrolysis . Characterization via HPLC and NMR should validate purity at each optimization stage.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is standard. However, recrystallization from ethanol/water mixtures (70:30 v/v) may enhance purity due to the compound’s moderate solubility in polar solvents. TLC monitoring (Rf ~0.4 in ethyl acetate) ensures consistent separation .

Q. How can spectroscopic methods differentiate this compound from structurally similar derivatives?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.9–4.1 ppm, while the methylsulfonyl (-SO₂CH₃) group shows a singlet at δ 3.3–3.5 ppm.
  • IR Spectroscopy : Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (nitro group) confirm functional groups.
  • XRD : Crystallographic data (e.g., monoclinic P21/c space group, a=9.0108 Å, β=98.955°) distinguish packing patterns from analogs .

Advanced Research Questions

Q. How do electronic effects of the nitro and methanesulfonyl groups influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The nitro group at the 2-position is a strong electron-withdrawing meta-director, while the methanesulfonyl group at the 4-position exerts an inductive electron-withdrawing effect. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution to predict regioselectivity. Experimental validation via competitive reactions with amines (e.g., aniline vs. piperidine) under controlled pH conditions quantifies substituent effects .

Q. What strategies resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from ligand-metal coordination variability or solvent effects. A meta-analysis of published data should compare reaction conditions (e.g., Pd(OAc)₂ vs. PdCl₂ catalysts, DMF vs. toluene solvents). Controlled replication studies with in situ IR monitoring can track intermediate formation and identify rate-limiting steps .

Q. How can computational modeling predict the degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Molecular dynamics simulations (AMBER or CHARMM force fields) model hydrolysis mechanisms in aqueous environments. Accelerated stability studies (40°C, 75% RH) paired with LC-MS/MS detect degradation products like 4-methanesulfonyl-2-nitrobenzoic acid. QSAR models correlate substituent electronegativity with degradation rates .

Q. What experimental designs validate the role of this compound as a intermediate in multi-step syntheses of bioactive compounds?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C at the methoxy group) traces the compound’s incorporation into downstream products. Parallel synthesis routes (e.g., Suzuki-Miyaura coupling vs. Ullmann condensation) assess its versatility. Kinetic profiling (e.g., Eyring plots) compares activation parameters for steps involving the compound .

Methodological Framework for Research Design

  • Theoretical Alignment : Link experiments to conceptual frameworks like Hammett substituent constants or frontier molecular orbital theory to explain reactivity patterns .
  • Data Validation : Use triplicate measurements with statistical analysis (e.g., ANOVA for yield comparisons) and error bars to ensure reproducibility. Cross-reference crystallographic data (CCDC deposition numbers) with literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.